3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
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Overview
Description
3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the chloropyridine moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative reacts with a suitable nucleophile.
Attachment of the thiophene group: This can be done via coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: Its unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes or as a starting point for the synthesis of biologically active molecules.
Industrial Applications: This compound may find use in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide: shares structural similarities with other pyrrolidine and thiophene-containing compounds.
N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide: Lacks the chloropyridine moiety but retains the pyrrolidine and thiophene groups.
3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide: Lacks the thiophene group but retains the pyrrolidine and chloropyridine moieties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-9-17-5-3-14(13)21-11-4-6-19(10-11)15(20)18-8-12-2-1-7-22-12/h1-3,5,7,9,11H,4,6,8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQZGWHLDZEBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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